1,3-Difluoro-5-(pentafluoro-lambda6-sulfanyl)benzene
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Overview
Description
1,3-Difluoro-5-(pentafluoro-lambda6-sulfanyl)benzene is a specialized aromatic compound characterized by the presence of two fluorine atoms and a pentafluoro-sulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Difluoro-5-(pentafluoro-lambda6-sulfanyl)benzene typically involves the fluorination of benzene derivatives followed by the introduction of the pentafluoro-sulfanyl group. One common method is the direct fluorination of benzene using elemental fluorine under controlled conditions. Subsequently, the sulfanyl group can be introduced through a reaction with sulfur-containing reagents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactors and specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the highly reactive nature of fluorine.
Chemical Reactions Analysis
Types of Reactions: 1,3-Difluoro-5-(pentafluoro-lambda6-sulfanyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced sulfur-containing compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong acids or bases.
Major Products Formed:
Oxidation: Sulfonic acids, nitro compounds.
Reduction: Thiol derivatives, hydrogenated compounds.
Substitution: Halogenated benzene derivatives, nitrobenzene derivatives.
Scientific Research Applications
1,3-Difluoro-5-(pentafluoro-lambda6-sulfanyl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its use in drug design and development, particularly in targeting specific biological pathways.
Industry: Applied in the development of advanced materials, such as self-assembled monolayers and coatings.
Mechanism of Action
The mechanism by which 1,3-Difluoro-5-(pentafluoro-lambda6-sulfanyl)benzene exerts its effects involves its interaction with molecular targets and pathways. The compound's unique structure allows it to bind to specific receptors or enzymes, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,3-Difluoro-5-(pentafluoro-lambda6-sulfanyl)benzene can be compared to other similar compounds, such as:
1,3-Difluoro-5-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a pentafluoro-sulfanyl group.
1,3-Difluoro-5-(chlorosulfanyl)benzene: Similar structure but with a chlorosulfanyl group instead of a pentafluoro-sulfanyl group.
Uniqueness: The presence of the pentafluoro-sulfanyl group in this compound provides unique chemical and physical properties compared to similar compounds
Properties
IUPAC Name |
(3,5-difluorophenyl)-pentafluoro-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F7S/c7-4-1-5(8)3-6(2-4)14(9,10,11,12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIPXEZPVFGYEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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